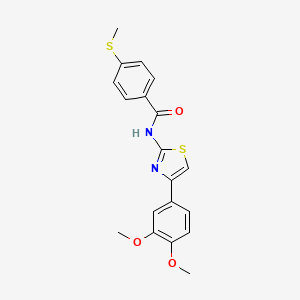

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-23-16-9-6-13(10-17(16)24-2)15-11-26-19(20-15)21-18(22)12-4-7-14(25-3)8-5-12/h4-11H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBZNYKLLYBRJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Attachment of the Dimethoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction where the thiazole ring is coupled with a 3,4-dimethoxyphenyl halide.

Formation of the Benzamide Moiety: The final step could involve the reaction of the intermediate with 4-(methylthio)benzoyl chloride in the presence of a base to form the desired benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

“N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide” can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or catalytic hydrogenation.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Tin(II) chloride, catalytic hydrogenation.

Nucleophiles: Alkoxides, amines, thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving thiazole-containing compounds.

Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide” would depend on its specific biological target. Generally, compounds with thiazole rings can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The dimethoxyphenyl group might enhance binding affinity through hydrophobic interactions, while the benzamide moiety could participate in hydrogen bonding with the target.

Comparison with Similar Compounds

Key Structural Features of Analogs

The following table summarizes structural variations among the target compound and related analogs:

Impact of Substituents on Bioactivity and Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group increases electron density, favoring interactions with aromatic residues in target proteins. The methylthio group in the target compound contributes to lipophilicity (logP ~3.5 estimated), enhancing blood-brain barrier permeability compared to polar analogs like 12a (piperazinyl) .

- Biological Activity: Compound 50 () demonstrated calcium channel activation, likely due to its sulfamoyl group’s hydrogen-bonding capacity. The target compound’s methylthio group may instead favor hydrophobic interactions, suggesting divergent biological targets . Analogs with morpholinomethyl or piperazinyl groups () show improved aqueous solubility but may face challenges in cellular uptake due to increased polarity .

Analytical Consistency :

- NMR and HRMS data across analogs (–4, 12–14) confirm structural integrity. For example, IR spectra in validated tautomeric forms of triazole-thiones, while 1H-NMR in confirmed benzamide substitution patterns .

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a benzamide structure with specific substitutions that influence its biological activity. Its molecular formula is , and it has a molecular weight of approximately 334.39 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₃S |

| Molecular Weight | 334.39 g/mol |

| CAS Number | 941930-16-1 |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Research has shown that the compound can inhibit the growth of bacteria and fungi, potentially through disruption of cellular processes or inhibition of essential enzymes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, possibly by modulating pathways related to cell survival and proliferation. The mechanism may involve the inhibition of specific kinases or transcription factors critical for tumor growth.

The biological effects of this compound are thought to arise from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, including those associated with cancer cell proliferation.

- Receptor Modulation : It may affect receptor signaling pathways that regulate cell survival and apoptosis.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting potent antimicrobial properties.

- Anticancer Efficacy in Cell Lines : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating strong anticancer potential.

- Mechanistic Insights : Further mechanistic studies using Western blot analysis revealed that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, supporting its role in inducing apoptosis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-benzamide | Anticancer | 20 |

| N-(4-(2-methoxyphenyl)thiazol-2-yl)-benzamide | Anticancer | 25 |

| N-(4-(3-methoxyphenyl)thiazol-2-yl)-benzamide | Antimicrobial | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.